4-Benzamidooxybutyl acetate

Description

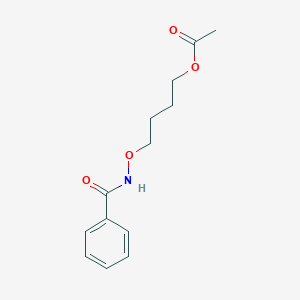

Its molecular formula is inferred as C₁₃H₁₇NO₄, with an approximate molecular weight of 263.28 g/mol, based on structural analogs in the evidence (e.g., 4-Acetoxybenzyl acetate, 4-Methylbenzyl acetate) .

Properties

CAS No. |

124617-84-1 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-benzamidooxybutyl acetate |

InChI |

InChI=1S/C13H17NO4/c1-11(15)17-9-5-6-10-18-14-13(16)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,16) |

InChI Key |

XHDFIIGYAVCAAO-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCCCONC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)OCCCCONC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a key reaction pathway due to the presence of ester and amide groups.

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis :

Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. This yields 4-benzamidooxybutanol and acetic acid 13. -

Base-Catalyzed Hydrolysis (Saponification) :

Hydroxide ion attacks the ester carbonyl, forming a carboxylate intermediate. The reaction produces sodium acetate and 4-benzamidooxybutanol .

Amide Hydrolysis

The benzamidooxy group resists hydrolysis under mild conditions but reacts under strong acidic or basic environments:

-

Acidic Conditions :

Yields benzoic acid and 4-aminooxybutanol . -

Basic Conditions :

Forms benzamide and 4-hydroxybutyl acetate , though this pathway is less favorable due to steric hindrance .

Transesterification

The acetate group participates in transesterification with alcohols in the presence of acid catalysts (e.g., HSO) or enzymes:

Reaction rates depend on the alcohol nucleophilicity and solvent polarity .

Oxidation Reactions

The butyl chain and benzamidooxy group are susceptible to oxidation:

-

Butyl Chain Oxidation :

Strong oxidants (e.g., KMnO) convert the terminal CH group to a ketone or carboxylic acid, depending on conditions . -

Benzamidooxy Oxidation :

Ozonolysis or peracid treatment cleaves the N–O bond, yielding benzaldehyde and 4-acetoxybutylamine .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes fragmentation:

-

Ester Pyrolysis :

Decarboxylation produces 4-benzamidooxybutene and CO . -

Amide Decomposition :

Releases NH and forms 4-acetoxybutyl benzoate .

Nucleophilic Substitution

The benzamidooxy group acts as a leaving group in SN2 reactions with strong nucleophiles (e.g., Grignard reagents):

Steric hindrance from the butyl chain slows reactivity compared to smaller analogs9.

Catalytic Hydrogenation

Hydrogenation over Pd/C selectively reduces the amide to an amine:

Over-hydrogenation may reduce the ester to a primary alcohol8.

Complexation with Metal Ions

The acetate and benzamidooxy groups chelate metal ions (e.g., Fe, Cu):

-

Iron(III) Chloride Test :

Forms a deep red complex, confirming acetate presence . -

Copper(II) Acetate :

Yields a blue precipitate indicative of amine coordination .

Mechanistic Insights

-

Ester Reactivity : The acetate group’s electrophilic carbonyl drives nucleophilic substitution or hydrolysis 13.

-

Amide Stability : Resonance stabilization of the benzamidooxy group necessitates harsh conditions for cleavage .

-

Steric Effects : The butyl chain impedes reactions at the benzamidooxy site, favoring ester-dominated pathways9.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Functional Groups :

- This compound contains a benzamide group (C₆H₅CONH-) and an acetylated butyl chain, distinguishing it from simpler esters like 4-Methylbenzyl acetate (methylbenzyl + acetate) .

- 4-Acetoxybenzyl acetate features two acetyloxy groups (on benzyl and aromatic ring), offering higher polarity compared to the hypothetical compound .

- 4-(3-Oxobutyl)phenyl acetate includes a ketone (3-oxobutyl) substituent, which may enhance reactivity in nucleophilic additions .

Molecular Weight and Complexity :

- The hypothetical compound’s higher molecular weight (263.28 g/mol) reflects its extended butyl chain and benzamide group, contrasting with lighter analogs like 4-Methylbenzyl acetate (164.20 g/mol) .

Synthetic Accessibility :

- Compounds like 4-Methylbenzyl acetate are commercially available in high purity (97+%), suggesting straightforward synthesis routes . In contrast, the benzamide group in this compound may require specialized coupling reagents (e.g., acetyl chloride, acetic anhydride), as seen in related acetamide syntheses .

Contradictions and Data Gaps

- Missing Experimental Data: No information on solubility, melting point, or spectroscopic profiles (e.g., NMR, IR) is available for the hypothetical compound or its closest analogs .

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing 4-Benzamidooxybutyl acetate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves coupling benzamidooxybutyl derivatives with acetic anhydride under controlled conditions. Key steps include optimizing reaction time, temperature (e.g., 60–80°C), and stoichiometry. Purity validation requires chromatographic techniques (e.g., HPLC) and spectroscopic methods:

- NMR (¹H and ¹³C) to confirm structural integrity .

- Mass spectrometry (MS) to verify molecular weight .

- Elemental analysis to assess purity (>98%) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to CLP regulations (EC No 1272/2008) and REACH guidelines :

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Store in airtight containers away from oxidizers and strong acids/bases .

- In case of exposure, rinse eyes with water for ≥10 minutes and seek medical attention .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Expose samples to temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) over 1–6 months.

- Monitor degradation via HPLC and FTIR to detect changes in functional groups (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be systematically resolved?

- Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).

- Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity.

- Conduct sensitivity analyses to identify outliers or confounding variables (e.g., solvent effects) .

Q. What advanced spectroscopic techniques are suitable for elucidating the conformational dynamics of this compound in solution?

- Methodological Answer :

- Dynamic NMR (DNMR) : Detect rotational barriers of the benzamidooxy group .

- 2D NOESY : Map intramolecular interactions between acetate and benzamide moieties .

- DFT calculations : Compare experimental NMR shifts with theoretical models .

Q. How can ultrasound-assisted synthesis improve the yield of this compound?

- Methodological Answer :

- Optimize parameters: Frequency (20–40 kHz), power (50–100 W), and reaction time (1–3 hours).

- Compare yields with traditional thermal methods using GC-MS .

- Mechanistic studies via kinetic profiling to identify rate-limiting steps .

Q. What strategies can mitigate interference in quantifying this compound in complex biological matrices?

- Methodological Answer :

- Develop a LC-MS/MS method with selective ion transitions (e.g., m/z 250 → 132).

- Use isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects .

- Validate recovery rates (≥85%) using spiked samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.